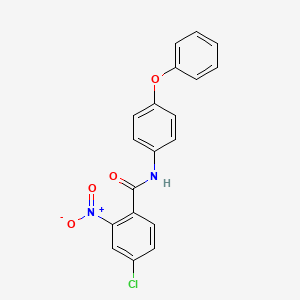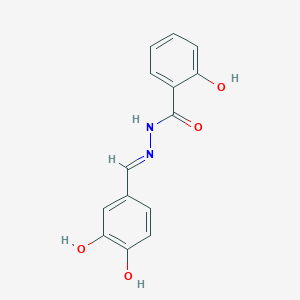![molecular formula C17H24N2O2 B6063290 4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as CPMEP and belongs to the class of pyrrolidinone derivatives.
Mécanisme D'action
The exact mechanism of action of CPMEP is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in regulating various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPMEP has been shown to have several biochemical and physiological effects. It has been found to enhance the release of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in regulating various cognitive functions. CPMEP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CPMEP is its high selectivity for mGluR5. This selectivity makes it an ideal candidate for studying the role of this receptor in various physiological processes. However, one of the limitations of CPMEP is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on CPMEP. One of the areas of interest is the potential use of CPMEP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of CPMEP in enhancing cognitive function and memory. Further research is also needed to understand the exact mechanism of action of CPMEP and its potential applications in medical research.
Conclusion:
In conclusion, CPMEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to exhibit significant activity against various diseases and disorders, including anxiety, depression, and schizophrenia. CPMEP has several biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on CPMEP, including its potential use in the treatment of neurodegenerative disorders and enhancing cognitive function and memory.
Méthodes De Synthèse
The synthesis of CPMEP involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with cyclopropylmethylamine. This reaction results in the formation of 4-(cyclopropylmethyl)amino)-1-(4-methoxyphenyl)butan-1-one. The next step involves the reaction of this intermediate product with pyrrolidin-2-one, which leads to the formation of CPMEP.
Applications De Recherche Scientifique
CPMEP has been extensively studied for its potential applications in medical research. It has been found to exhibit significant activity against various diseases and disorders, including anxiety, depression, and schizophrenia. CPMEP has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(cyclopropylmethylamino)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-4-13(5-7-16)8-9-19-12-15(10-17(19)20)18-11-14-2-3-14/h4-7,14-15,18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGXZYYBKMIEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)

![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
